1-Cyclopropyl-2,3,3-trifluorocyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2,3,3-trifluorocyclobutene is an organic compound with the molecular formula C7H7F3 It is a cyclobutene derivative, characterized by the presence of a cyclopropyl group and three fluorine atoms attached to the cyclobutene ring
Preparation Methods
The synthesis of 1-Cyclopropyl-2,3,3-trifluorocyclobutene involves several steps, typically starting with the preparation of cyclopropyl derivatives and their subsequent fluorination. One common method involves the reaction of cyclopropylcarbinol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the trifluoromethyl group. The resulting intermediate is then subjected to cyclization reactions to form the cyclobutene ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Cyclopropyl-2,3,3-trifluorocyclobutene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
1-Cyclopropyl-2,3,3-trifluorocyclobutene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,3,3-trifluorocyclobutene involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyclopropyl and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-Cyclopropyl-2,3,3-trifluorocyclobutene can be compared with other similar compounds, such as:
1-Chloro-2,3,3-trifluorocyclobutene: Similar in structure but with a chlorine atom instead of a cyclopropyl group.
1-Cyclopropyl-2,3,3-trifluorocyclopropane: Similar in structure but with a cyclopropane ring instead of a cyclobutene ring.
1-Cyclopropyl-2,3,3-trifluorocyclopentene: Similar in structure but with a cyclopentene ring instead of a cyclobutene ring.
The uniqueness of this compound lies in its specific combination of the cyclopropyl and trifluoromethyl groups attached to the cyclobutene ring, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C7H7F3 |
---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
1-cyclopropyl-2,3,3-trifluorocyclobutene |
InChI |
InChI=1S/C7H7F3/c8-6-5(4-1-2-4)3-7(6,9)10/h4H,1-3H2 |
InChI Key |
CJKICROGOAAHDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(C2)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.